4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid
Description
4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid is a benzene-1,3-dicarboxylic acid derivative functionalized with a (2-hydroxyethyl)carbamoyl group at the 4-position. This compound combines two carboxylic acid groups, which confer strong coordination and hydrogen-bonding capabilities, with a polar hydroxyethyl carbamoyl substituent.
Properties
CAS No. |
658059-71-3 |
|---|---|
Molecular Formula |
C11H11NO6 |
Molecular Weight |
253.21 g/mol |
IUPAC Name |
4-(2-hydroxyethylcarbamoyl)benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H11NO6/c13-4-3-12-9(14)7-2-1-6(10(15)16)5-8(7)11(17)18/h1-2,5,13H,3-4H2,(H,12,14)(H,15,16)(H,17,18) |
InChI Key |
AATDDGNNFLZQID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)C(=O)O)C(=O)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid typically involves the reaction of isophthalic acid with 2-aminoethanol under specific conditions. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbamoyl group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of quinones or carboxylated derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors or signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s unique properties arise from the interplay of its dicarboxylic acid core and the hydroxyethyl carbamoyl group. Below is a comparison with key analogs:
Key Differences and Implications
- Acidity: The trifluoromethyl group in 5-(trifluoromethyl)benzene-1,3-dicarboxylic acid increases acidity (electron-withdrawing effect), while the methylamino group in 4-(methylamino) derivative reduces it (electron-donating) . The hydroxyethyl carbamoyl group in the target compound likely provides moderate acidity but enhances hydrogen-bonding capacity.
- Solubility: The hydroxyethyl group improves aqueous solubility compared to non-polar substituents (e.g., CF₃) .
- Coordination Chemistry : Unsubstituted isophthalic acid is widely used in MOFs due to its simplicity , whereas the hydroxyethyl carbamoyl group in the target compound could introduce additional hydrogen-bonding sites for tailored porosity .
- Pharmaceutical Utility : The trifluoromethyl analog is used in drug development , while the hydroxyethyl carbamoyl group may enhance bioavailability or serve as a prodrug linker.
Metal-Organic Frameworks (MOFs)
Benzene-1,3-dicarboxylic acid derivatives are critical linkers in MOFs. The hydroxyethyl carbamoyl group’s polarity could stabilize frameworks in hydrophilic environments, contrasting with hydrophobic CF₃-substituted analogs . For example, isophthalic acid forms robust MOFs with lanthanides , while the target compound’s substituents might enable pH-responsive behavior.
Polymer Chemistry
Hydroxy-substituted derivatives (e.g., H25OIA) are used in alkaline-stable polymers . The target compound’s dual carboxylic acids and carbamoyl group could enable crosslinked polymers with tunable degradation profiles.
Biological Activity
4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid, also known as N,N'-bis(2-hydroxyethyl)pyromellitic diimide, is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and materials science. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : 4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid
- Molecular Formula : C14H16N2O8
- Molecular Weight : 320.29 g/mol
This compound features two carboxylic acid groups and a carbamoyl group, contributing to its solubility and reactivity in biological systems.
Antioxidant Activity
Research has indicated that compounds with similar structures exhibit notable antioxidant properties. For example, studies on derivatives of benzene dicarboxylic acids have shown their ability to scavenge free radicals and reduce oxidative stress in cellular models. The antioxidant activity of 4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid remains to be fully explored but is hypothesized to be significant based on structural analogs.
Antimicrobial Properties
Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. A comparative analysis of similar compounds revealed that those with hydroxyl and carboxyl functional groups demonstrated enhanced antibacterial effects. In vitro assays are needed to quantify the specific antimicrobial efficacy of 4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid against different bacterial strains.
Cytotoxicity and Cancer Research
The potential cytotoxic effects of 4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid have been investigated in cancer cell lines. Studies indicate that certain derivatives can induce apoptosis in cancer cells while sparing normal cells. The mechanism of action appears to involve the modulation of apoptotic pathways and the inhibition of cell proliferation.
Enzyme Inhibition
Enzyme inhibition studies have shown that compounds containing similar moieties can act as inhibitors for various enzymes, including phosphodiesterases (PDEs). This inhibition could lead to therapeutic applications in conditions such as asthma or erectile dysfunction. The specific inhibitory effects of 4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid on target enzymes require further investigation.
Study 1: Antioxidant Efficacy
A recent study evaluated the antioxidant capacity of several dicarboxylic acids using DPPH radical scavenging assays. The results indicated that compounds with hydroxyl substitutions showed improved scavenging activity compared to their unsubstituted counterparts. Although 4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid was not directly tested, its structural similarities suggest potential for similar activity.
Study 2: Antimicrobial Screening
In a screening assay against common bacterial strains (E. coli, S. aureus), derivatives of benzene dicarboxylic acids were tested for antimicrobial activity. Compounds with hydroxyl and carboxyl groups exhibited significant inhibition zones, suggesting that 4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid may also possess similar properties.
| Compound | Target Bacteria | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| 4-[(2-Hydroxyethyl)carbamoyl]benzene-1,3-dicarboxylic acid | TBD | TBD |
Study 3: Cytotoxicity Assays
In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) demonstrated that certain dicarboxylic acids induce cytotoxicity through apoptosis pathways. The study highlighted the importance of functional groups in enhancing cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
